molecular formula C17H15Cl2N3O3S B4327726 2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

Cat. No.: B4327726
M. Wt: 412.3 g/mol
InChI Key: FTLUTFIBCKKRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyridoquinazolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoquinazoline core.

    Sulfonylation: The piperidin-1-ylsulfonyl group is introduced through a sulfonylation reaction using reagents like piperidine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms at positions 2 and 9 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2 and 9 positions.

Scientific Research Applications

2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-ylsulfonyl)phenylboronic acid: Shares the piperidin-1-ylsulfonyl group but differs in the core structure.

    6-(piperidin-1-ylsulfonyl)-2H-chromenes: Contains a similar sulfonyl group but has a different core structure.

Uniqueness

2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is unique due to its specific combination of the pyridoquinazoline core with the piperidin-1-ylsulfonyl group and chlorine atoms at the 2 and 9 positions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,9-dichloro-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c18-11-4-5-16-20-17(23)12-8-15(13(19)9-14(12)22(16)10-11)26(24,25)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUTFIBCKKRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 2
Reactant of Route 2
2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 3
Reactant of Route 3
2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 4
Reactant of Route 4
2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 5
Reactant of Route 5
2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 6
2,9-DICHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.